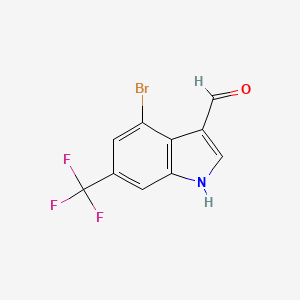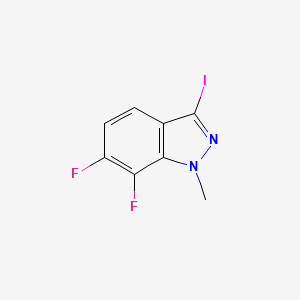
N1-(Isoquinolin-1-yl)-N1-phenyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(Isoquinolin-1-yl)-N1-phenyloxalamide is a compound that belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group This compound features an isoquinoline moiety and a phenyl group attached to the oxalamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(Isoquinolin-1-yl)-N1-phenyloxalamide typically involves the reaction of isoquinoline derivatives with oxalyl chloride and aniline derivatives. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: N1-(Isoquinolin-1-yl)-N1-phenyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline or phenyl derivatives.
科学的研究の応用
N1-(Isoquinolin-1-yl)-N1-phenyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of N1-(Isoquinolin-1-yl)-N1-phenyloxalamide involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.
類似化合物との比較
Isoquinoline: A parent compound with a simpler structure, used in the synthesis of various derivatives.
Phenyloxalamide: A related compound with a phenyl group attached to the oxalamide structure.
Comparison: N1-(Isoquinolin-1-yl)-N1-phenyloxalamide is unique due to the presence of both isoquinoline and phenyl groups, which confer distinct chemical and biological properties. Compared to isoquinoline, it has enhanced stability and potential for diverse chemical modifications. Compared to phenyloxalamide, it offers additional interactions due to the isoquinoline moiety, making it more versatile in research applications.
特性
分子式 |
C17H13N3O2 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC名 |
N'-isoquinolin-1-yl-N'-phenyloxamide |
InChI |
InChI=1S/C17H13N3O2/c18-15(21)17(22)20(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-19-16/h1-11H,(H2,18,21) |
InChIキー |
AFRPRZJHWJKONS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=NC=CC3=CC=CC=C32)C(=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)





![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)
![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)


![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)
